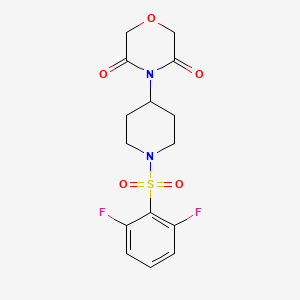

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

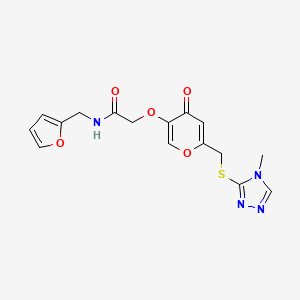

The compound “4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains a morpholine dione group, a piperidine ring, and a difluorophenyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties and potential applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds can be synthesized through various methods. For instance, compounds with a piperidinyl group can be modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The difluorophenyl group is an organofluorine compound, which is a compound containing at least one carbon-fluorine bond .Chemical Reactions Analysis

Based on the functional groups present in the compound, it can be inferred that it might undergo a variety of chemical reactions. For example, compounds with a piperidinyl group can react with alkyl chloride/bromide to form N-alkylated products .Applications De Recherche Scientifique

Reactions with Trifluoromethanesulfonic Anhydride

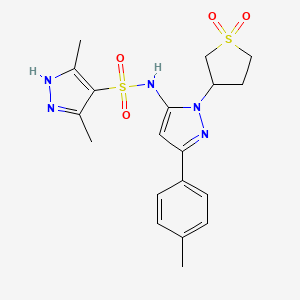

Secondary cyclic amines, including morpholine and piperidine, react with trifluoromethanesulfonic anhydride to form corresponding triflamides and triflates. These reactions are crucial in the synthesis of fluorine-containing compounds, offering pathways to design substances with potential pharmaceutical and agrochemical applications (Shainyan et al., 2003).

Stereodynamics and the Perlin Effect

The compound has been used to study the stereodynamic behavior of substituted piperidines and morpholines, revealing insights into the conformations and intramolecular interactions that influence their chemical reactivity and physical properties (Shainyan et al., 2008).

A new method for introducing difluoromethylene sulfonamide groups into organic compounds via nucleophilic addition has been developed. This approach facilitates the synthesis of difluoromethylene-containing alcohols and diols, expanding the toolkit for creating fluorine-containing molecules with potential biological activity (Li & Liu, 2007).

Ionic Liquid Crystals Design

Piperidinium, piperazinium, and morpholinium cations, related to the structure of the compound , have been utilized to design ionic liquid crystals. These materials display a rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases, which are of interest for advanced material applications (Lava et al., 2009).

Proton-Transfer Compounds Study

The compound's related structures have been involved in the study of proton-transfer compounds with 5-sulfosalicylic acid, contributing to understanding the hydrogen-bonding patterns and crystal structures of these complexes. Such studies are important for the development of novel materials with specific optical and electronic properties (Smith et al., 2011).

Propriétés

IUPAC Name |

4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O5S/c16-11-2-1-3-12(17)15(11)25(22,23)18-6-4-10(5-7-18)19-13(20)8-24-9-14(19)21/h1-3,10H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJAXXKSFMLLRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2650225.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)

![[3-Amino-5-(2-chloroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2650227.png)

![tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate](/img/structure/B2650230.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2650231.png)

![5-({[3-(dimethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2650235.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)